molecular formula C10H10N2OS2 B2878580 Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether CAS No. 338978-75-9

Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether

Cat. No. B2878580
CAS RN: 338978-75-9
M. Wt: 238.32
InChI Key: IKKGFTGDOYPSCU-UHFFFAOYSA-N
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Description

The compound you mentioned contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The thiadiazole ring in the compound contains sulfur and nitrogen atoms, which can participate in various types of chemical bonding due to their lone pair electrons .


Chemical Reactions Analysis

Thiadiazoles can undergo various chemical reactions, including ring-opening reactions. For example, the thiadiazole ring can be opened under the action of potassium tert-butylate in tetrahydrofuran in the presence of methyl iodide .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the thiadiazole ring might contribute to the compound’s biological activity .

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound could potentially be used to combat bacterial infections, especially those caused by strains resistant to commonly used antibiotics . Its efficacy against Gram-positive bacteria could be particularly valuable in the development of new antimicrobial agents.

Antifungal Applications

Similar to their antimicrobial action, thiadiazole compounds have shown promising antifungal activities. This makes “Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether” a potential candidate for the development of new antifungal drugs, which could be used to treat a variety of fungal infections .

Anti-inflammatory Properties

The anti-inflammatory properties of thiadiazole derivatives make them suitable for research into treatments for chronic inflammation and related disorders. This compound could be explored for its effectiveness in reducing inflammation and as a potential therapeutic agent in diseases where inflammation is a key factor .

Anticancer Research

Thiadiazoles have been identified as having potential anticancer properties. Research into “Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether” could focus on its ability to inhibit cancer cell growth and its potential use as a chemotherapeutic agent .

Antiviral Potential

Given the broad biological activities of thiadiazole derivatives, there is a possibility that this compound could exhibit antiviral effects. Investigating its application in the treatment or prevention of viral infections could be a significant area of research .

Neuroprotective Effects

Thiazole compounds have been associated with neuroprotective effects. This suggests that “Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether” could be valuable in the study of neurodegenerative diseases and the development of drugs to protect neuronal health .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling it. The specific safety and hazard information would depend on the compound’s properties .

Future Directions

Thiadiazoles and their derivatives are a topic of ongoing research due to their wide range of biological activities. Future research might focus on synthesizing new derivatives and studying their properties .

properties

IUPAC Name

5-(4-methoxyphenyl)sulfanyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS2/c1-7-10(15-12-11-7)14-9-5-3-8(13-2)4-6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKGFTGDOYPSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether

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